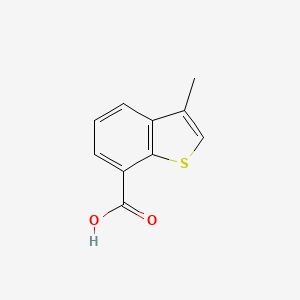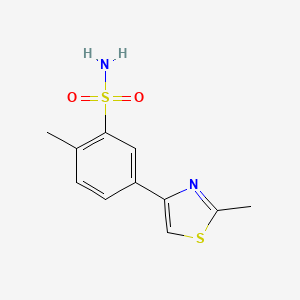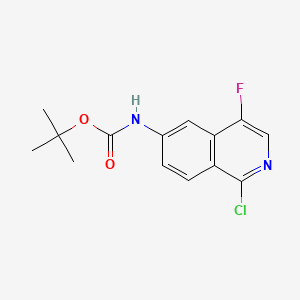
tert-Butyl (1-chloro-4-fluoroisoquinolin-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-chloro-4-fluoroisoquinolin-6-yl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a chloro-fluoro substituted isoquinoline ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-chloro-4-fluoroisoquinolin-6-yl)carbamate typically involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through various methods, including the Pomeranz-Fritsch reaction or the Bischler-Napieralski reaction.
Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced through halogenation reactions using reagents such as thionyl chloride or fluorine gas.
Formation of the Carbamate Group: The carbamate group is introduced by reacting the isoquinoline derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of tert-butyl N-(1-chloro-4-fluoroisoquinolin-6-yl)carbamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of isoquinoline N-oxide derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a pharmacological agent due to its unique structure.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
- Evaluated for its ability to modulate specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-chloro-4-fluoroisoquinolin-6-yl)carbamate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl N-(2-chloro-4-fluorophenyl)carbamate
- tert-Butyl N-(1-chloro-3-fluoroisoquinolin-6-yl)carbamate
- tert-Butyl N-(1-chloro-4-fluoropyridin-6-yl)carbamate
Comparison:
- Structural Differences: The position and nature of the substituents on the aromatic ring can significantly influence the chemical and biological properties of these compounds.
- Reactivity: The presence of different substituents can affect the reactivity of the compound in various chemical reactions.
- Applications: While similar compounds may share some applications, tert-butyl N-(1-chloro-4-fluoroisoquinolin-6-yl)carbamate may exhibit unique properties that make it more suitable for specific research or industrial applications.
Properties
Molecular Formula |
C14H14ClFN2O2 |
|---|---|
Molecular Weight |
296.72 g/mol |
IUPAC Name |
tert-butyl N-(1-chloro-4-fluoroisoquinolin-6-yl)carbamate |
InChI |
InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-13(19)18-8-4-5-9-10(6-8)11(16)7-17-12(9)15/h4-7H,1-3H3,(H,18,19) |
InChI Key |
LABCYZOIBCOGCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NC=C2F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


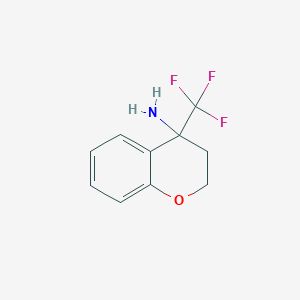
![2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride](/img/structure/B13499891.png)
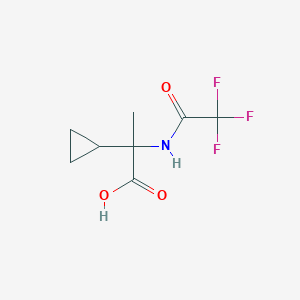
![1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13499897.png)
![2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13499898.png)

![2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13499923.png)
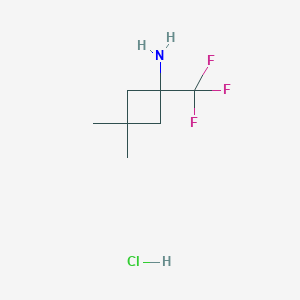
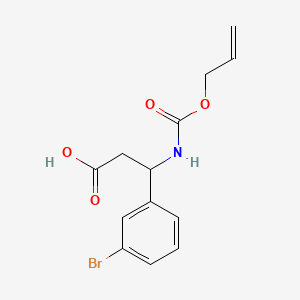
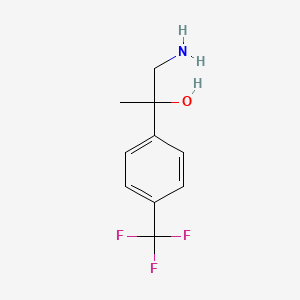
![5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13499954.png)

